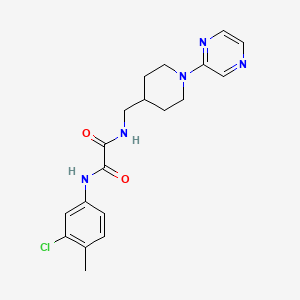

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c1-13-2-3-15(10-16(13)20)24-19(27)18(26)23-11-14-4-8-25(9-5-14)17-12-21-6-7-22-17/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMMITDULWVMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 389.9 g/mol. The compound's structure features a chloro-substituted aromatic ring and a piperidine moiety linked through an oxalamide functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24ClN3O3 |

| Molecular Weight | 389.9 g/mol |

| Structure | Structure |

Research indicates that this compound may function as an EGFR inhibitor , which is significant in the treatment of various cancers. EGFR (epidermal growth factor receptor) plays a critical role in cell proliferation and survival, and its inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Biological Activities

- Anticancer Activity :

- Anti-inflammatory Effects :

Case Studies

Case Study 1: Antitumor Efficacy

A study involving a derivative of this compound demonstrated significant tumor reduction in xenograft models of lung cancer. The mechanism was attributed to the inhibition of EGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis .

Case Study 2: Inhibition of Inflammatory Responses

In another investigation, similar compounds were shown to reduce markers of inflammation in murine models subjected to lipopolysaccharide (LPS)-induced inflammation. The results indicated a decrease in pro-inflammatory cytokines and improved tissue integrity .

Research Findings

Recent findings suggest that this compound could be further explored for its dual action as both an anticancer and anti-inflammatory agent. The following table summarizes key research findings:

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–70°C | Higher temps increase rate but risk decomposition |

| Catalyst Loading | 1–2 mol% | Excess catalyst complicates purification |

| Flow Rate (mL/min) | 0.5–1.0 | Lower rates improve mixing and conversion |

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Hydroscopic analogs degrade rapidly in humid conditions; use desiccants .

- Handling : Wear nitrile gloves (tested for chemical resistance) and use fume hoods to avoid inhalation. Immediate decontamination with ethanol is advised for spills .

Advanced: How can Design of Experiments (DoE) optimize synthesis parameters?

Methodological Answer:

DoE is critical for multi-variable optimization:

- Factor selection : Prioritize temperature, catalyst ratio, and solvent polarity based on preliminary screening.

- Response surface methodology (RSM) : Use a central composite design to model interactions between factors. For example, a 3² factorial design with axial points can map yield vs. temperature/catalyst relationships .

- Validation : Confirm predicted optima with triplicate runs.

Q. Table 2: Example DoE Framework

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 70 |

| Catalyst (mol%) | 0.5 | 2.0 | 1.5 |

| Solvent Polarity | Low (Hexane) | High (DMF) | Moderate (THF) |

Advanced: What analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:

- X-ray crystallography : Resolve piperidine-pyrazine conformational isomers by growing single crystals in dichloromethane/hexane .

- NMR spectroscopy : Use ¹H-¹³C HMBC to confirm oxalamide connectivity and NOESY for spatial arrangement of the 3-chloro-4-methylphenyl group .

- Mass spectrometry (HRMS) : Detect trace impurities (<0.1%) via isotopic pattern analysis.

Advanced: How to address discrepancies in biological activity data?

Methodological Answer:

Contradictions in receptor binding assays often arise from:

- Assay variability : Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Conformational dynamics : Perform molecular dynamics simulations to assess ligand-receptor flexibility under physiological conditions.

- Batch analysis : Compare activity across synthesis batches to isolate impurity effects.

Basic: What reaction design minimizes byproduct formation?

Methodological Answer:

- Protecting groups : Temporarily block the piperidine nitrogen during oxalamide coupling to prevent unwanted nucleophilic side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce dimerization.

- Stoichiometry control : Maintain a 1:1 molar ratio of amine precursors; excess reagents promote oligomerization .

Advanced: How to evaluate the compound’s pharmacokinetic properties in vitro?

Methodological Answer:

- Permeability assays : Use Caco-2 cell monolayers with LC-MS quantification to assess intestinal absorption.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via UPLC-QTOF .

- Plasma protein binding : Employ equilibrium dialysis followed by HPLC-UV analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.